Superior In Vivo Antitumor Efficacy in MV4-11 AML Xenograft Model Compared to Closely Related Structural Analogs
Cdk9-IN-14 (designated Compound 27 in patent WO2021115335) demonstrated significantly higher in vivo antitumor efficacy compared to its direct structural analogs Compounds 24 and 25. In an MV4-11 xenograft tumor model, Cdk9-IN-14 achieved a tumor growth inhibition (TGI) of 78.1% at an oral dose of 5 mg/kg, whereas Compounds 24 and 25 achieved TGI values of only 56.9% and 62.9%, respectively, under identical dosing and administration conditions [1]. This represents a 17.2–21.2 percentage-point absolute improvement in TGI, despite all three compounds sharing the same core scaffold and exhibiting comparable enzymatic CDK9 inhibitory activity [1].
| Evidence Dimension | In vivo tumor growth inhibition (TGI) |
|---|---|
| Target Compound Data | TGI = 78.1% at 5 mg/kg oral |
| Comparator Or Baseline | Compound 24 (TGI = 56.9%) and Compound 25 (TGI = 62.9%) |
| Quantified Difference | Absolute improvement of 21.2% over Compound 24; 15.2% over Compound 25 |
| Conditions | MV4-11 xenograft tumor model; 5 mg/kg; oral administration (p.o.) |
Why This Matters
This head-to-head comparison establishes that subtle structural modifications (5′-fluorine substitution) confer a substantial in vivo efficacy advantage not predictable from enzymatic IC50 alone, making Cdk9-IN-14 the preferred selection for in vivo AML efficacy studies.
- [1] Wu T, Wu X, Xu Y, Chen R, Wang J, Li Z, Bian J. A patent review of selective CDK9 inhibitors in treating cancer. Expert Opinion on Therapeutic Patents. 2023;33(4):309-322. View Source
